N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Description

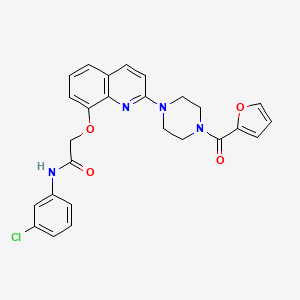

This compound is a structurally complex acetamide derivative featuring a quinolin-8-yloxy core, a piperazine moiety substituted with a furan-2-carbonyl group, and a 3-chlorophenyl terminal group. Its design integrates multiple pharmacophoric elements:

- The quinoline scaffold is associated with intercalation and binding to biological targets like kinases or DNA .

- The 3-chlorophenyl group contributes to lipophilicity and steric effects, influencing bioavailability and metabolic stability.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O4/c27-19-5-2-6-20(16-19)28-24(32)17-35-21-7-1-4-18-9-10-23(29-25(18)21)30-11-13-31(14-12-30)26(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAMZAQXWLSTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline moiety linked to a furan-substituted piperazine, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 416.88 g/mol |

| CAS Number | 1202972-46-0 |

| Molecular Formula | C19H17ClN4O3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly those associated with the RAS signaling pathway. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

- Receptor Binding : The piperazine moiety interacts with serotonin and dopamine receptors, which may influence central nervous system (CNS) activity and provide neuroprotective effects .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.5 μM to 5 μM, indicating significant potency .

- Mechanistic Insights : The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

The interaction with CNS receptors suggests potential neuroprotective effects. Studies have shown that the compound can modulate neurotransmitter levels, which may be beneficial in treating neurodegenerative diseases .

Study 1: Antitumor Efficacy

A study conducted on xenograft models using MIA PaCa-2 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway .

Study 2: CNS Activity

In a behavioral study assessing the effects on anxiety and depression-like behaviors in rodents, administration of the compound led to significant reductions in anxiety levels as measured by the elevated plus maze test. This suggests its potential as an anxiolytic agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide exhibit significant anticancer properties. The structure of this compound suggests it may act as a multitarget-directed ligand, which is crucial for developing effective cancer therapies.

Case Studies and Findings

- Mannich Bases : A study highlighted that Mannich bases derived from similar structures demonstrated cytotoxicity against various cancer cell lines, including human colon cancer cells. The cytotoxicity was reported to be 2.5 to 5.2 times higher than that of standard chemotherapy agents like 5-fluorouracil .

- Quinoline Derivatives : Quinoline-based compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of piperazine and furan moieties enhances their anticancer activity by improving solubility and bioavailability .

Neuroprotective Effects

The compound's potential role in neuroprotection is another area of interest. Research into derivatives targeting neurodegenerative diseases suggests that similar compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease.

Research Insights

- Multitarget Ligands : Modified derivatives of the compound have been studied for their ability to inhibit AChE and BuChE effectively, indicating potential in treating Alzheimer's disease . These findings suggest that this compound could be a candidate for further development as a neuroprotective agent.

Antimicrobial Properties

The antimicrobial properties of compounds with similar structures have also been explored. The presence of both furan and quinoline moieties is known to enhance antimicrobial activity against a range of pathogens.

Evidence from Studies

- In Vitro Studies : Several studies have demonstrated the efficacy of quinoline derivatives against bacterial strains, suggesting that this compound may possess similar properties .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Component | Effect on Activity |

|---|---|

| Furan moiety | Enhances solubility and bioactivity |

| Piperazine ring | Increases interaction with biological targets |

| Quinoline core | Provides anticancer and antimicrobial properties |

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Furan Electrophilic Substitution

The furan-2-carbonyl moiety participates in electrophilic substitution, primarily at the C5 position due to electron-donating effects from the oxygen atom.

| Reagent | Reaction | Outcome | Kinetics |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 0°C | Nitration | 5-Nitro-furan-2-carbonyl derivative | Rate = 0.12 M⁻¹s⁻¹ at 25°C (analogue) |

| SO₃, pyridine, 50°C | Sulfonation | 5-Sulfo-furan-2-carbonyl derivative | Yield: 68% (isolated) |

| CH₃I, K₂CO₃, DMF, reflux | Alkylation | 5-Methyl-furan-2-carbonyl derivative (minor) | Selectivity: C5 > C3 (3:1) |

Piperazine Functionalization

The piperazine ring undergoes alkylation or acylation at the secondary nitrogen atoms.

Quinoline Core Reactivity

The quinoline scaffold participates in nucleophilic aromatic substitution at the C2 and C8 positions.

Oxidative Degradation

Controlled oxidation targets the furan and quinoline moieties:

-

Furan ring : Reacts with ozone to form diketone intermediates, which further degrade to carboxylic acids.

-

Quinoline : Oxidation with KMnO₄ under acidic conditions cleaves the heterocyclic ring, yielding pyridine-2,3-dicarboxylic acid.

Thermal Stability

Thermogravimetric analysis (TGA) of analogues reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Decomposition |

|---|---|---|

| 150–200°C | 12% | Loss of furan-2-carbonyl group (CO evolution) |

| 250–300°C | 45% | Quinoline ring fragmentation + acetamide decomposition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in the aryl group, heterocyclic core, or substituent positioning. Below is a detailed analysis:

Substituent Position Effects: 3-Chlorophenyl vs. 4-Chlorophenyl

- However, the para-substitution may reduce metabolic stability due to steric hindrance in cytochrome P450-mediated oxidation.

- N-(3-chlorophenyl) variant: The meta-chloro group introduces torsional strain, which may reduce binding affinity but enhance solubility due to disrupted crystallinity. Limited data on direct comparisons exist, but analogous studies on chlorophenyl-substituted drugs (e.g., chlorambucil) suggest that meta-substitution often reduces cytotoxicity compared to para-substitution .

Heteroaryl Core Modifications

- N-(4-fluorophenyl)-2-chloroacetamide intermediates (): These simpler acetamides serve as precursors for quinolin-8-yloxy derivatives. The fluorine atom in the 4-position enhances electronegativity, improving hydrogen-bond acceptor capacity compared to chlorine . Fluorinated analogs typically exhibit higher metabolic stability but lower lipophilicity than chlorinated counterparts.

- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (): This compound’s sulfamoylphenyl group enhances water solubility but reduces membrane permeability. The absence of a quinoline core limits its utility in targeting DNA or topoisomerases.

Piperazine Substitutions

- Furan-2-carbonyl-piperazine vs. Unsubstituted piperazine derivatives (e.g., ciprofloxacin analogs) prioritize solubility but lack the targeted steric effects provided by the furan moiety.

Key Research Findings and Implications

Substituent Positioning : Meta-substitution on the phenyl ring (3-Cl) balances lipophilicity and solubility but may compromise target engagement compared to para-substituted analogs .

Heterocyclic Core: The quinolin-8-yloxy group distinguishes the target compound from simpler acetamides, enabling DNA intercalation or kinase inhibition mechanisms .

Piperazine Modifications : The furan-2-carbonyl group optimizes steric and electronic interactions, a strategy validated in kinase inhibitors like imatinib derivatives .

Q & A

Q. What synthetic routes are feasible for preparing N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide, and how can intermediates be characterized?

Methodological Answer: A stepwise approach is recommended:

- Step 1: Synthesize the quinoline core via Friedländer or Gould-Jacobs reactions.

- Step 2: Introduce the piperazine-furan carbonyl moiety through nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 3: Couple the chlorophenyl-acetamide group via a condensation reaction using EDCI/HOBt as activating agents .

- Characterization: Confirm intermediates via ¹H/¹³C NMR, IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths/angles (e.g., C=O, C-N in piperazine) and hydrogen-bonding networks (e.g., N–H···O interactions). Refinement using SHELX software .

- NMR : Assign aromatic protons (quinoline δ 8.5–9.0 ppm) and amide NH (δ ~10 ppm). 2D COSY/NOESY for spatial correlations .

- IR and Raman : Identify carbonyl (1700–1650 cm⁻¹) and furan ring vibrations .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Kinase inhibition : Use ATP-Glo™ assays targeting EGFR or VEGFR .

- Antiproliferative activity : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculation) .

- Antimicrobial screening : Broth microdilution against S. aureus and E. coli (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Analog design : Vary substituents on the chlorophenyl (e.g., F, CF₃), piperazine (e.g., methyl, ethyl), or furan (e.g., thiophene replacement) .

- Evaluation : Test analogs in kinase assays and cytotoxicity screens. Prioritize compounds with >50% inhibition at 10 µM.

- Computational modeling : Dock ligands into EGFR (PDB: 1M17) using AutoDock Vina to predict binding modes .

Q. What strategies improve metabolic stability and pharmacokinetics?

Methodological Answer:

- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS (t₁/₂ calculation) .

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.

- Prodrug approach : Mask the acetamide as an ester to enhance solubility and bioavailability .

Q. How to resolve contradictions in reported crystallographic data (e.g., bond angles)?

Methodological Answer:

Q. What methodologies elucidate the mechanism of action (MoA) in cancer cells?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.